

The Dual Delight: (-)-Isopulegol's Role in Flavor and Fragrance Innovation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (-)-Isopulegol

Cat. No.: B10770676

[Get Quote](#)

FOR IMMEDIATE RELEASE

(-)-Isopulegol, a naturally occurring monoterpene alcohol, is a cornerstone ingredient in the flavor and fragrance industry, prized for its characteristic minty, cooling, and fresh sensory profile.^{[1][2][3]} Its versatility extends from enhancing the aroma of fine fragrances and personal care products to imparting a refreshing taste in a wide array of food and beverage applications. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to effectively utilize **(-)-Isopulegol** in their formulations.

Sensory & Physicochemical Profile

(-)-Isopulegol is renowned for its refreshing minty aroma and flavor, making it a valuable component in various consumer products.^[1] It is a key ingredient in perfumes and flavorings due to its pleasant sensory experience, which includes cooling, medicinal, and woody notes.^[4] In the cosmetics industry, it is incorporated into formulations for its fragrance and skin-soothing properties. Furthermore, **(-)-Isopulegol** serves as a crucial precursor in the synthesis of (-)-menthol, a compound with significant industrial importance.

Table 1: Physicochemical Properties of **(-)-Isopulegol**

Property	Value
Synonyms	p-Menth-8-en-3-ol, (1R,2S,5R)-2-Isopropenyl-5-methylcyclohexanol
CAS Number	89-79-2
Molecular Formula	C ₁₀ H ₁₈ O
Molecular Weight	154.25 g/mol
Appearance	Colorless to pale yellow clear liquid
Odor Profile	Minty, cooling, herbal, with woody and medicinal facets
Taste Profile	Minty, cooling, mentholic, with peppermint, grassy, and herbal notes
Boiling Point	212 °C (lit.)
Density	0.912 g/mL at 25 °C (lit.)
Flash Point	195.00 °F TCC (90.56 °C)
Solubility	Soluble in alcohol, insoluble in water

Sources:

Table 2: Sensory Thresholds of **(-)-Isopulegol**

Parameter	Value	Medium
Odor Threshold	Data not available	-
Taste Threshold	Data not available	-
Threshold of Concern	1800 (μ g/person/day)	-

Note: Specific, publicly available data for the odor and taste thresholds of **(-)-Isopulegol** are limited. The Threshold of Concern is a value established by regulatory bodies for safety assessment.

Applications in Fragrance and Flavor

(-)-Isopulegol's unique sensory characteristics make it a versatile ingredient in a multitude of products:

- **Fragrances:** It imparts a fresh, minty, and cooling note to perfumes, colognes, lotions, and deodorants. It is often used in chypre notes and room freshener scents. Recommended usage levels can be up to 6.0% in the fragrance concentrate.
- **Flavors:** It enhances the minty and cooling profiles of confectionery, chewing gum, and beverages. It is a valuable component for reconstructing mint oils and creating synthetic dementholized mint oil.
- **Cosmetics:** Used in creams, balms, and hair care products for its cooling effect on the skin. It is marketed as a sensory agent that provides a cooling sensation similar to menthol but without the strong menthol odor.
- **Oral Care:** Incorporated into products like toothpaste and mouthwash for its refreshing taste and cooling sensation.

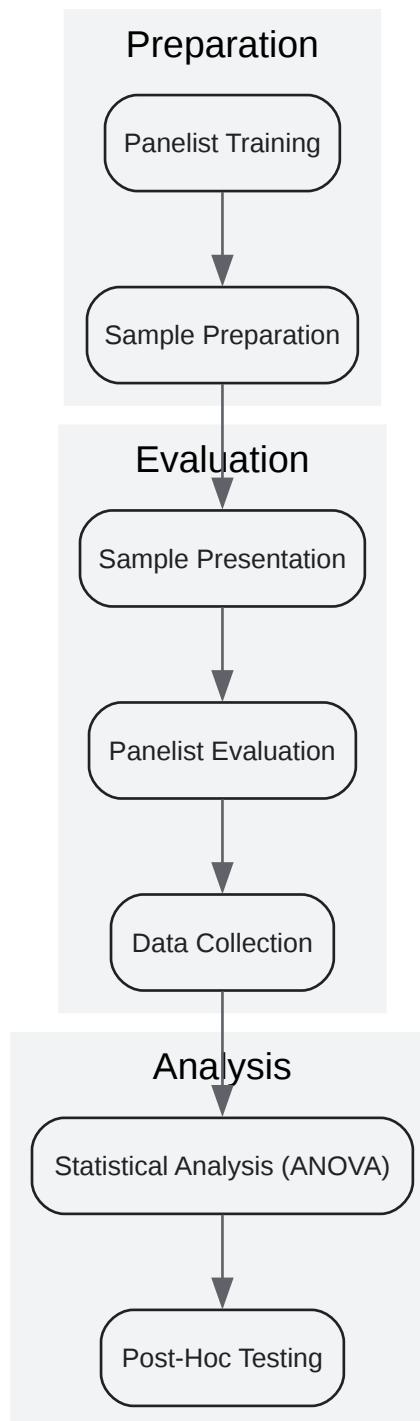
Experimental Protocols

Protocol 1: Sensory Evaluation of Cooling Effect in a Beverage

Objective: To determine the perceived cooling intensity of **(-)-Isopulegol** in a model beverage system using a trained sensory panel.

Materials:

- **(-)-Isopulegol** (food grade)
- Deionized, filtered water
- Sucrose
- Citric acid


- Glass beakers and stirring equipment
- Graduated cylinders and pipettes
- Presentation cups (2 oz, coded with 3-digit random numbers)
- Palate cleansers (unsalted crackers, room temperature water)
- Sensory evaluation booths with controlled lighting and temperature
- Data collection software or paper ballots

Procedure:

- Panelist Training:
 - Select 10-12 panelists screened for their ability to detect and scale cooling sensations.
 - Train panelists on a cooling intensity scale (e.g., a 15-point scale where 0 = no cooling and 15 = extremely strong cooling) using reference standards of varying concentrations of a known cooling agent like menthol.
- Sample Preparation (per 1 liter):
 - Prepare a base beverage solution of 5% sucrose and 0.1% citric acid in deionized water.
 - Prepare a stock solution of 1% **(-)-Isopulegol** in propylene glycol.
 - Create a concentration series of **(-)-Isopulegol** in the base beverage (e.g., 10, 25, 50, 75, 100 ppm).
 - Include a negative control (base beverage only) and a positive control (e.g., 50 ppm L-menthol).
- Sensory Evaluation:
 - Present 20 mL of each sample, chilled to a consistent temperature (e.g., 10°C), to each panelist in a randomized order.

- Instruct panelists to take the entire sample into their mouth, hold for 10 seconds, and then expectorate.
- Panelists will rate the maximum perceived cooling intensity on the 15-point scale.
- A mandatory 2-minute break with palate cleansing is required between samples.
- Data Analysis:
 - Collect and analyze the intensity ratings.
 - Use Analysis of Variance (ANOVA) to determine if there are significant differences in cooling intensity across the different concentrations of **(-)-Isopulegol**.
 - Use post-hoc tests (e.g., Tukey's HSD) to identify which concentrations are significantly different from each other and the controls.

Protocol 1: Sensory Evaluation Workflow

[Click to download full resolution via product page](#)

Sensory Evaluation Workflow

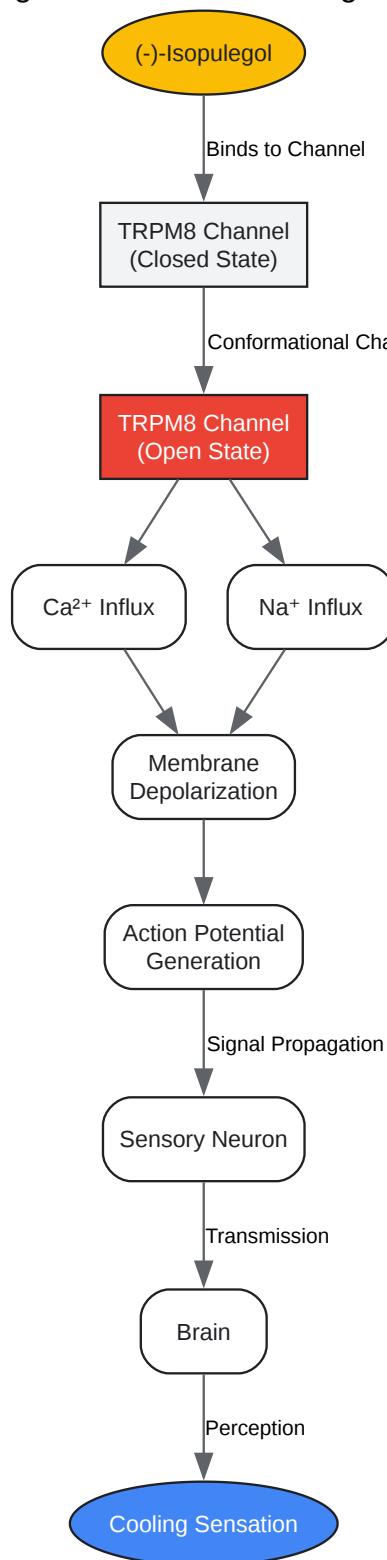
Protocol 2: Gas Chromatography-Olfactometry (GC-O) of a Fragrance Formulation

Objective: To identify the key odor-active compounds, including **(-)-Isopulegol**, in a model fragrance formulation.

Materials:

- Model fragrance formulation containing **(-)-Isopulegol**
- Gas chromatograph coupled to a mass spectrometer and an olfactometry port (GC-MS/O)
- Capillary column suitable for fragrance analysis (e.g., DB-WAX or equivalent)
- Helium carrier gas
- Syringes for injection
- Trained sensory panelists for olfactometry

Procedure:


- Sample Preparation:
 - Dilute the fragrance formulation in a suitable solvent (e.g., ethanol) to an appropriate concentration for GC analysis (e.g., 1%).
- GC-MS/O Analysis:
 - Injector: Set to a temperature of 250°C.
 - Oven Program: Start at 50°C for 2 minutes, then ramp up to 240°C at a rate of 5°C/minute, and hold for 10 minutes.
 - Carrier Gas: Maintain a constant flow of helium (e.g., 1 mL/min).
 - Split Ratio: Use a split ratio of 50:1.

- Effluent Split: Split the column effluent between the MS detector and the olfactometry port (e.g., 1:1).
- Olfactometry Port: Maintain at a temperature of 250°C and supply with humidified air.
- Olfactometry Evaluation:
 - A trained panelist will sniff the effluent from the olfactometry port throughout the GC run.
 - The panelist will record the retention time, odor description, and intensity of each detected odor event.
- Data Analysis:
 - Correlate the retention times of the odor events with the peaks in the GC chromatogram.
 - Identify the compounds responsible for the odor events using the mass spectral data and by comparing retention indices with known standards.
 - Specifically confirm the retention time and odor description of **(-)-Isopulegol**.

Mechanism of Cooling Sensation: TRPM8 Activation

The cooling sensation produced by **(-)-Isopulegol** is primarily mediated through the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. This non-selective cation channel is expressed in sensory neurons and is activated by cold temperatures and cooling compounds.

(-)-Isopulegol Induced TRPM8 Signaling Pathway

[Click to download full resolution via product page](#)

TRPM8 Signaling Pathway

The binding of **(-)-Isopulegol** to the TRPM8 channel induces a conformational change, leading to the opening of the channel pore. This allows an influx of cations, primarily calcium (Ca^{2+}) and sodium (Na^+), into the sensory neuron. The influx of positive ions causes depolarization of the cell membrane, which, if it reaches the threshold, generates an action potential. This nerve impulse is then transmitted to the brain, where it is interpreted as a cooling sensation.

By understanding the sensory properties, applications, and underlying mechanisms of **(-)-Isopulegol**, researchers and formulators can leverage this versatile ingredient to create innovative and appealing products for the fragrance and flavor markets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]
- 4. Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News [alwsci.com]
- To cite this document: BenchChem. [The Dual Delight: (-)-Isopulegol's Role in Flavor and Fragrance Innovation]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b10770676#use-of-isopulegol-in-the-fragrance-and-flavor-industry>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com